![molecular formula C13H19F2N5 B11731211 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731211.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a complex organic compound with a unique structure characterized by the presence of pyrazole rings and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine derivatives to form pyrazole intermediates . These intermediates are then further functionalized through a series of reactions, including alkylation and fluorination, to introduce the difluoroethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-amino-pyrazole: Shares the pyrazole core but lacks the difluoroethyl and additional methyl groups.
1-Ethyl-3-methyl-pyrazole: Similar structure but without the difluoroethyl substitution.
Uniqueness
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both difluoroethyl and methyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H19F2N5 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-19-13(5-9(2)18-19)16-6-11-7-17-20(10(11)3)8-12(14)15/h5,7,12,16H,4,6,8H2,1-3H3 |
InChI Key |
XAICRGIOXYQXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)CC(F)F)C |
Origin of Product |
United States |
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